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2-Phenylbenzofuran-3-carbonitrile

Cat. No.: B13676045
M. Wt: 219.24 g/mol
InChI Key: CJMQMMJYJMICQV-UHFFFAOYSA-N
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Description

2-Phenylbenzofuran-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 2-arylbenzofurans, which are recognized as privileged structures in drug discovery due to their wide range of biological activities. The benzofuran scaffold is a key structural component in numerous biologically active natural and synthetic compounds . Specifically, 2-arylbenzofuran derivatives have demonstrated considerable potential in anticancer research . Various benzofuran derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines, with mechanisms of action that can include inhibition of key kinases involved in tumor development and induction of apoptosis . The presence of the carbonitrile group at the 3-position can influence the compound's electronic properties and its interaction with biological targets. Furthermore, 2-phenylbenzofuran derivatives have been extensively studied for their antioxidant properties . Quantum chemical calculations suggest that these compounds can act as effective free radical scavengers, primarily through a Hydrogen Atom Transfer (HAT) mechanism, where the homolytic O–H Bond Dissociation Enthalpy (BDE) is a key thermodynamic parameter governing their activity . This makes them promising leads in the development of agents to combat oxidative stress-related diseases. Researchers also investigate the protein-binding capabilities of benzofuran derivatives. Studies on similar compounds have shown they can bind to model proteins like Bovine Serum Albumin (BSA), which is crucial for understanding their behavior as potential drug candidates, including their transport and delivery in the bloodstream . Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO B13676045 2-Phenylbenzofuran-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

2-phenyl-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C15H9NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H

InChI Key

CJMQMMJYJMICQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Phenylbenzofuran 3 Carbonitrile

General Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran nucleus is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant biological and material science applications. The strategies for constructing this heterocyclic system can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. These methods often involve the formation of a crucial carbon-oxygen bond to close the furan (B31954) ring onto a benzene (B151609) scaffold.

Electrophilic Cyclization Approaches

Electrophilic cyclization represents a powerful and direct method for the synthesis of the benzofuran ring. This strategy typically involves the attack of an internal nucleophile, such as a hydroxyl group, onto an activated alkyne or alkene tethered to a benzene ring. The activation is achieved through the use of an electrophile, which can range from halogens to metal ions.

One notable example involves the use of an environmentally benign dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) salt as an electrophile. This reagent induces the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under ambient conditions, often resulting in excellent yields. nih.gov The reaction proceeds through the activation of the alkyne by the electrophile, followed by an intramolecular attack of the phenolic oxygen.

Another approach utilizes iodine or iodine monochloride (ICl) to initiate the cyclization of substituted propargylic aryl ethers, leading to the formation of 3,4-disubstituted 2H-benzopyrans, which can be precursors to benzofuran derivatives. researchgate.net These reactions are typically fast and proceed under mild conditions, tolerating a variety of functional groups. researchgate.net

Acid-mediated cyclization also falls under this category. For instance, the treatment of certain keto-nitrile precursors with a strong acid like trifluoroacetic acid (TFA) can promote cyclization to form aminofuran-carbonitriles. nih.gov This approach relies on the activation of a nitrile group by protonation, facilitating the intramolecular attack by a ketone enol. nih.gov

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance. nih.gov Various metals, including palladium, copper, and rhodium, have been successfully employed to construct the benzofuran core. nih.govmdpi.com

Palladium catalysts are widely used for the synthesis of benzofurans due to their versatility in promoting various coupling and cyclization reactions. nih.govresearchgate.net A common strategy involves the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an alkene onto an aryl halide or triflate. nih.gov

Another powerful palladium-catalyzed method is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. nih.gov This approach allows for the synthesis of a wide range of substituted benzofurans. The direct C-H arylation of benzofurans using palladium catalysis has also been reported as a method to introduce aryl groups at the 2-position.

More complex cascade reactions have also been developed. For example, a palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates provides access to functionalized 2,3-dihydrobenzofurans. mdpi.com

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. nih.gov A highly relevant method for the synthesis of 2-phenylbenzofuran-3-carbonitrile is the copper-catalyzed cascade reaction of aryl aldehydes with 2-iodobenzylcyanides. This reaction proceeds through a sequence of Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization to afford 2-aryl-3-cyanobenzofurans in good yields.

The following table summarizes the results for the synthesis of various 2-aryl-3-cyanobenzofurans using a copper-catalyzed cascade reaction.

EntryAryl AldehydeProductYield (%)
1BenzaldehydeThis compound74
24-Methylbenzaldehyde2-(p-Tolyl)benzofuran-3-carbonitrile71
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzofuran-3-carbonitrile68
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzofuran-3-carbonitrile65
52-Naphthaldehyde2-(Naphthalen-2-yl)benzofuran-3-carbonitrile62

Reaction Conditions: Aryl aldehyde (1.0 mmol), 2-iodobenzylcyanide (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 mmol), DMSO, 100 °C, 12 h.

Copper catalysts are also effective in promoting the aerobic oxidative cyclization of phenols and alkynes to produce polysubstituted benzofurans. This one-pot procedure involves a sequential nucleophilic addition and oxidative cyclization.

Besides palladium and copper, other transition metals have been employed in the synthesis of benzofurans. Rhodium catalysts, for instance, have been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. mdpi.com Iridium catalysts, in the presence of a copper co-catalyst, can effect the cyclodehydration of α-aryloxy ketones to yield multisubstituted benzofurans at ambient temperature.

Radical Cyclization Pathways

Radical cyclization offers a complementary approach to the synthesis of the benzofuran ring system, often proceeding under mild conditions and allowing for the formation of complex structures. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated bond.

A notable example is the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization cascade to construct complex benzofuran derivatives. Visible-light-mediated radical cyclizations have also emerged as a powerful tool. mdpi.com For instance, the use of visible light can promote the generation of radicals that lead to the formation of benzofuran heterocycles from disulfides and enynes. mdpi.com

Samarium(II) iodide (SmI₂) is another reagent known to mediate radical cyclizations for the synthesis of benzofuran derivatives on a solid support, demonstrating the versatility of radical pathways in various synthetic setups.

Intramolecular Wittig-Type Processes

The intramolecular Wittig reaction offers a powerful tool for the formation of cyclic structures. While a direct synthesis of this compound via an intramolecular Wittig reaction has not been extensively reported, the synthesis of the closely related 2-phenyl-3-benzoylbenzofurans provides a strong precedent for this approach. In a reported one-pot synthesis, 2-hydroxybenzyltriphenylphosphonium bromide reacts with benzoyl chlorides in the presence of a base. nih.gov This reaction proceeds through the formation of an ylide, which then undergoes acylation followed by an intramolecular Wittig-type cyclization to yield the 3-benzoyl-2-phenylbenzofuran.

A plausible adaptation of this methodology for the synthesis of this compound would involve the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with a cyanogen-containing acylating agent, such as a cyanoformate or a similar electrophilic cyanide source. The presumed intermediate, an acylated ylide bearing a nitrile group, would then cyclize to afford the target molecule.

ReactantsReagentsProductNotes
2-Hydroxybenzyltriphenylphosphonium bromide, Benzoyl chlorideTriethylamine2-Phenyl-3-benzoylbenzofuranDemonstrates the feasibility of the intramolecular Wittig approach for related structures. nih.gov

This table presents a related synthesis to illustrate the potential of the Wittig-type process.

Oxidative Cyclization Methods

Oxidative cyclization reactions provide another important avenue for the construction of the benzofuran ring. A common strategy involves the cyclization of 2'-hydroxychalcones or their analogues. The oxidative cyclization of 2'-hydroxychalcones, often mediated by reagents like mercury(II) acetate (B1210297) or iodine, typically leads to the formation of aurones (2-benzylidenebenzofuran-3(2H)-ones) or flavones. rsc.orgnih.gov

For the synthesis of this compound, a plausible precursor would be (E)-2-(2-hydroxyphenyl)-3-phenylacrylonitrile. The oxidative cyclization of this substrate, potentially using a hypervalent iodine reagent or a metal catalyst, could directly lead to the formation of the desired product. This process would involve the intramolecular attack of the phenolic oxygen onto the double bond, followed by oxidation to form the aromatic benzofuran ring.

Introduction of the Phenyl Substituent at the C2 Position

The strategic placement of the phenyl group at the C2 position of the benzofuran core can be achieved either by starting with a benzofuran precursor and introducing the phenyl group or by incorporating the phenyl moiety into one of the building blocks during the cyclization process.

Arylation of Benzofuran Precursors (e.g., C-H Arylation)

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 2-arylbenzofurans. youtube.comnih.gov This approach involves the regioselective functionalization of the C2-H bond of a benzofuran or a 3-substituted benzofuran precursor. Palladium catalysts are commonly employed for this transformation, with various arylating agents being utilized.

For instance, the palladium-catalyzed C-H arylation of benzofuran with triarylantimony difluorides has been shown to produce 2-arylbenzofurans in good yields. youtube.comnih.gov Similarly, aryl iodides can be used as the arylating agent in the presence of a palladium catalyst under mild, room-temperature conditions. nih.govnih.gov The C-H arylation of a pre-formed benzofuran-3-carbonitrile at the C2 position with a suitable phenylating agent would be a direct route to the target molecule.

Arylating AgentCatalystBase/AdditiveSolventTemperatureYield (%)
Triarylantimony difluoridesPd(OAc)₂CuCl₂1,2-DCE80 °C80-99
Aryl iodidesPd(OAc)₂Ag₂CO₃DioxaneRoom Tempup to 95

This table summarizes conditions for the C-H arylation of benzofuran to form 2-phenylbenzofuran (B156813). youtube.comnih.govnih.govnih.gov

Cyclization with Phenyl-Containing Building Blocks

An alternative strategy involves the construction of the benzofuran ring from precursors that already contain the phenyl group destined for the C2 position. One such method is the synthesis from 3-phenylcoumarins. The reduction of a 3-phenylcoumarin (B1362560) can lead to an intermediate that, upon acid-catalyzed rearrangement, yields a 2-phenylbenzofuran. rsc.org

Another approach is the cyclodehydration of α-phenoxy ketones. The reaction of a phenol (B47542) with an α-bromoacetophenone derivative bearing the desired phenyl group at the α-position, followed by acid-mediated cyclization (e.g., using Eaton's reagent), can provide 2-phenylbenzofurans. To obtain the target molecule, an α-phenoxy-α-phenylacetonitrile derivative could be envisioned as a suitable precursor for a similar cyclization.

Elaboration of the Nitrile Group at the C3 Position

The introduction of the nitrile group at the C3 position can be achieved either through the use of a nitrile-containing building block during the ring formation or by direct functionalization of a pre-formed 2-phenylbenzofuran.

Direct Cyanofunctionalization Strategies

The direct introduction of a cyano group onto a heterocyclic core is a desirable transformation. While direct C3-cyanation of 2-phenylbenzofuran has not been specifically detailed, analogous reactions on related heterocycles provide valuable insights. For example, the palladium-catalyzed direct C3-cyanation of indoles using acetonitrile (B52724) as the cyanide source has been reported. Given the electronic similarities between the indole (B1671886) and benzofuran ring systems, a similar strategy could potentially be applied to 2-phenylbenzofuran. This would involve the activation of the C3-H bond by a palladium catalyst and subsequent reaction with a cyanide source.

Electrophilic cyanation is another potential route. nih.gov However, the electron-rich nature of the benzofuran ring can lead to challenges with regioselectivity, with the C2 position often being more susceptible to electrophilic attack. Therefore, for a successful C3-cyanation, the C2 position would need to be blocked, as is the case in a 2-phenylbenzofuran substrate. The use of an appropriate electrophilic cyanating agent, possibly in the presence of a Lewis acid, might facilitate the desired transformation.

Radical cyanation presents a further possibility. rsc.org The generation of a cyano radical, which could then add to the C3 position of 2-phenylbenzofuran, might be a viable, albeit likely less regioselective, approach.

MethodCyanide SourceCatalyst/ReagentNotes
Palladium-catalyzed C-H cyanationAcetonitrilePd(OAc)₂Reported for indoles, potentially adaptable for benzofurans.
Electrophilic cyanatione.g., TsCNLewis AcidRegioselectivity can be a challenge. nih.gov
Radical cyanatione.g., AIBN/TMSCNRadical InitiatorMay lead to mixtures of products. rsc.org

This table outlines potential strategies for the direct cyanation of the benzofuran core.

Post-Cyclization Functional Group Interconversions at C3

Once the 2-phenylbenzofuran scaffold is assembled, the focus shifts to the regioselective introduction of the carbonitrile moiety at the C3 position. This can be accomplished by converting a pre-existing functional group at this specific location.

A robust and widely employed method for introducing the nitrile group is through the transition-metal-catalyzed cyanation of a C3-halogenated 2-phenylbenzofuran. This approach benefits from the well-established field of palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance. nih.gov The key precursor for this reaction is a 3-halo-2-phenylbenzofuran, such as 3-iodo- or 3-bromo-2-phenylbenzofuran. The 3-iodo variant, for instance, can be prepared via palladium/copper-catalyzed cross-coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization with iodine. researchgate.net

The conversion of the C3-halogenated precursor to this compound is typically achieved using a palladium catalyst in the presence of a cyanide source. A variety of cyanide reagents can be used, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are favored due to their lower toxicity compared to other cyanide salts. nih.govresearchgate.net The choice of ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and reaction conditions are crucial for achieving high yields and preventing catalyst deactivation. nih.govresearchgate.net

Table 1: Selected Palladium-Catalyzed Cyanation Methods for Aryl Halides

Catalyst System Cyanide Source Substrate Key Features
Pd₂(dba)₃ / dppf / Zn Zn(CN)₂ Aryl Chlorides Effective for both electron-rich and electron-deficient substrates. researchgate.net
Palladacycle Precatalyst / XPhos K₄[Fe(CN)₆]·3H₂O (Hetero)aryl Chlorides & Bromides High functional group tolerance; uses a non-toxic cyanide source. nih.gov
NiCl₂·6H₂O / dppf / Zn Zn(CN)₂ (Hetero)aryl Chlorides Inexpensive nickel-based system with wide functional group tolerance. organic-chemistry.org

This table presents general methods for aryl cyanation applicable to C3-halogenated benzofurans.

Alternative pathways to this compound involve the transformation of oxygen- or nitrogen-containing functional groups at the C3 position, namely aldehydes and carboxamides.

The precursor, 2-phenylbenzofuran-3-carbaldehyde (B13671427), can be synthesized selectively through the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov Once obtained, the aldehyde can be converted into the nitrile in a two-step process. First, the aldehyde reacts with hydroxylamine (B1172632) to form the corresponding aldoxime. Subsequent dehydration of this intermediate yields the desired nitrile. organic-chemistry.org

Another highly effective route is the dehydration of a primary amide. nih.gov The starting material, 2-phenylbenzofuran-3-carboxamide, can be dehydrated using a variety of powerful dehydrating agents. Classic reagents like phosphorus(V) oxide (P₄O₁₀) are effective for this transformation. libretexts.org More modern and milder methods have also been developed, utilizing phosphorus-based reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenyl phosphite (B83602) (P(OPh)₃), which often provide high yields under operationally simple conditions. nih.gov The use of oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) also facilitates this conversion efficiently at room temperature. organic-chemistry.org

Table 2: Reagents for Dehydration of Primary Amides to Nitriles

Reagent(s) Conditions Substrate Scope Reference
P(NMe₂)₃, diethylamine Reflux in CHCl₃ Broad nih.gov
PCl₃, diethylamine 0 °C to reflux in CHCl₃ Broad, good functional group tolerance nih.gov
P(OPh)₃, DBU Microwave irradiation Broad nih.gov
P₄O₁₀ Solid-state heating General libretexts.org

This table outlines general methods for converting primary amides to nitriles, applicable to 2-phenylbenzofuran-3-carboxamide.

Beyond halogen, aldehyde, and amide functionalities, other C3-substituted benzofurans can potentially serve as precursors for nitrile introduction, though these routes are less commonly documented for this specific compound. One plausible, albeit indirect, pathway could start from 2-phenylbenzofuran-3-carboxylic acid. The carboxylic acid could be converted first to the primary amide, which is then dehydrated as described previously (Section 2.3.2.2). Alternatively, certain oxidative decarboxylation methods that can transform 2-aryl carboxylic acids into nitriles using reagents like (diacetoxyiodo)benzene (B116549) and sodium azide (B81097) might be applicable. organic-chemistry.org

Direct C-H cyanation at the C3 position of 2-phenylbenzofuran represents a highly atom-economical but challenging approach. Such methods often lack regioselectivity and may require specific directing groups to achieve the desired outcome, making them less straightforward than the functional group interconversion strategies.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound necessitates careful control over selectivity at several stages.

Regioselectivity is paramount. The primary challenge is to ensure functionalization occurs specifically at the C3 position of the benzofuran ring, avoiding reactions at the C2 phenyl group or the fused benzene ring. In post-cyclization strategies, regioselectivity is predetermined by the precursor. For example, starting with 3-halo-2-phenylbenzofuran ensures that the palladium-catalyzed cyanation occurs exclusively at C3. nih.govresearchgate.net Similarly, methods for synthesizing precursors like 2-phenylbenzofuran-3-carbaldehyde from 2-hydroxychalcones have been developed to be highly regioselective, providing the desired C3 isomer over other potential products. nih.gov

Chemoselectivity refers to the ability to modify one functional group in the presence of others. This is particularly important during the cyanation of C3-halogenated precursors that may bear other sensitive functional groups on the aromatic rings. Modern palladium-catalyzed cross-coupling reactions exhibit excellent chemoselectivity, tolerating a wide range of functionalities such as esters, ketones, and nitro groups, thus minimizing the need for protecting groups. nih.govorganic-chemistry.org Likewise, the conversion of a C3-carboxamide or C3-aldehyde must not affect other parts of the molecule. The mild conditions offered by many modern dehydration reagents are advantageous in this regard. nih.gov

Stereoselectivity is not a consideration for the final aromatic product, this compound, as it is a planar molecule with no stereocenters. However, stereocontrol could be relevant during the synthesis of certain non-aromatic precursors or intermediates if they contain chiral centers. For instance, if the benzofuran ring were to be formed via a cyclization reaction involving a chiral intermediate, the stereochemistry of that intermediate could influence the reaction's success, though it would be lost upon aromatization to the final product.

Reactivity and Chemical Transformations of 2 Phenylbenzofuran 3 Carbonitrile

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the cyano group (-CN) at the 3-position significantly influences the reactivity of the molecule. It activates the nitrile carbon for nucleophilic attack and can participate in various transformations to yield a range of functional groups.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group of 2-Phenylbenzofuran-3-carbonitrile can be hydrolyzed under either acidic or basic conditions to initially form the corresponding carboxamide and subsequently the carboxylic acid. This two-step hydrolysis is a common transformation for nitriles. mdpi.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield 2-phenylbenzofuran-3-carboxylic acid. nih.govyoutube.com The reaction proceeds through the intermediate formation of 2-phenylbenzofuran-3-carboxamide.

Basic hydrolysis, achieved by heating the nitrile with an aqueous alkali solution like sodium hydroxide, initially produces the sodium salt of the carboxylic acid and ammonia gas. nih.gov Subsequent acidification of the reaction mixture is necessary to obtain the free 2-phenylbenzofuran-3-carboxylic acid. nih.gov A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Staphylococcus aureus Sortase A, highlighting the pharmaceutical importance of this class of compounds. echemi.com

Table 1: Hydrolysis of this compound

Reagents and ConditionsIntermediate ProductFinal Product
Dilute HCl, heat2-Phenylbenzofuran-3-carboxamide2-Phenylbenzofuran-3-carboxylic acid
1. NaOH (aq), heat2. H₃O⁺2-Phenylbenzofuran-3-carboxamide2-Phenylbenzofuran-3-carboxylic acid

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding (2-phenylbenzofuran-3-yl)methanamine. This transformation is typically achieved using strong reducing agents. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure.

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the nitrile carbon. nih.govlibretexts.org The initial reaction forms an imine anion, which upon hydrolysis, yields a ketone. For example, the reaction of this compound with a Grignard reagent, followed by acidic workup, would be expected to produce a 3-acyl-2-phenylbenzofuran derivative. The reactivity of the Grignard reagent is influenced by both electronic and steric factors. nih.gov

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

While the benzofuran (B130515) ring itself can participate in cycloaddition reactions, the nitrile group can also act as a dipolarophile in [2+3] cycloaddition reactions. A notable example is the reaction with organic azides to form tetrazoles. This reaction, often catalyzed by copper(I) or proceeding under thermal conditions, is a key method for the synthesis of 1,2,3-triazoles. The electron-withdrawing nature of the benzofuran ring system can influence the reactivity of the nitrile group in such cycloadditions. The cycloaddition of azides to nitriles provides a direct route to 5-substituted tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring system is generally reactive towards electrophiles. In unsubstituted benzofuran, electrophilic attack occurs preferentially at the 2-position. However, in this compound, both the 2- and 3-positions are already substituted. Therefore, electrophilic aromatic substitution will occur on the benzene (B151609) ring of the benzofuran nucleus.

Nucleophilic Aromatic Substitution on the Benzofuran Ring System

Nucleophilic aromatic substitution (SNA) on an aromatic ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The nitrile group at the 3-position of this compound is a potent electron-withdrawing group. This group, particularly in conjunction with the phenyl group at the 2-position, can activate the benzofuran ring for nucleophilic aromatic substitution, especially at positions 4 and 6.

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the aromatic ring. If, for example, a halogen atom were present at the 4- or 6-position, it could potentially be displaced by a strong nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of the electron-withdrawing nitrile group.

Functionalization of the 2-Phenyl Moiety

The 2-phenyl substituent of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The benzofuran moiety acts as an activating group, although the specific directing effects can be complex. Generally, electrophilic attack is anticipated at the ortho and para positions of the phenyl ring.

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) typically occurs at the para position of the phenyl ring due to steric hindrance at the ortho positions. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed.

Halogenation: Bromination or chlorination can introduce halogen atoms onto the phenyl ring, which can then serve as handles for further transformations, such as cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further diversifying the structure.

The precise conditions and regioselectivity of these reactions can be influenced by the presence of other substituents on both the benzofuran core and the phenyl ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it typically requires prior functionalization with a suitable leaving group, most commonly a halogen (Br, I) or a triflate. This "handle" can be installed on either the benzofuran core or the 2-phenyl moiety.

Suzuki Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures. For instance, a bromo-substituted this compound could be coupled with various arylboronic acids to generate more complex derivatives. A series of novel benzofuran derivatives with a biaryl moiety have been synthesized using Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzofuran with different arylboronic acids in the presence of a palladium(II) complex catalyst and K₂CO₃ in an EtOH/H₂O mixture, resulting in good to excellent yields semanticscholar.org.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst rsc.orgwikipedia.org. This method is instrumental in the synthesis of alkynyl-substituted benzofurans. A halogenated this compound derivative could undergo Sonogashira coupling to introduce alkyne functionalities, which are valuable precursors for other chemical transformations. Tandem Sonogashira coupling-cyclization reactions are also employed to synthesize substituted benzofurans d-nb.inforsc.org.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base researchgate.netnih.gov. This reaction could be utilized to introduce alkenyl substituents onto a halogenated this compound scaffold.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Benzofuran Scaffolds Note: These examples illustrate the application of these reactions to the benzofuran core, which is analogous to their potential application on a functionalized this compound.

Reaction TypeSubstratesCatalyst SystemProduct Type
Suzuki Coupling2-(4-bromophenyl)benzofuran + Arylboronic acidPd(II) complex / K₂CO₃2-(Biphenyl-4-yl)benzofuran derivatives
Sonogashira CouplingHalogenated Benzofuran + Terminal AlkynePdCl₂(PPh₃)₂ / CuIAlkynyl-substituted Benzofuran
Heck ReactionHalogenated Benzofuran + AlkenePd(OAc)₂ / LigandAlkenyl-substituted Benzofuran

Ring-Opening and Rearrangement Reactions

The benzofuran ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations can lead to the formation of diverse molecular scaffolds.

Ring-Opening Reactions: The cleavage of the C-O bond in the benzofuran ring is a significant area of research for accessing functionalized phenol (B47542) derivatives. Transition metal catalysis, particularly with nickel, has been explored for this purpose researchgate.net. For example, an iron-catalyzed C-H annulation using 2-vinylbenzofurans can proceed through a cascade involving C-H alkylation and subsequent benzofuran ring-opening to form highly functionalized isoquinolones researchgate.net.

Rearrangement Reactions: Photoinduced rearrangements of benzofuran derivatives have been reported. For instance, the irradiation of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives can lead to a 6π-electrocyclization, resulting in the formation of benzo[f]quinoline structures researchgate.netrsc.org. Another example involves an unusual rearrangement of a benzopyran to a benzofuran derivative under moderate conditions, which was observed during the synthesis of potential inhibitors of acetylcholinesterase nih.gov. Additionally, the transformation of 2-hydroxychalcones can lead to 3-acylbenzofurans through a rearrangement process involving a cyclized 2,3-dihydrobenzofuran intermediate nih.gov.

These ring-opening and rearrangement reactions highlight the chemical versatility of the benzofuran scaffold and provide pathways to novel and complex molecular architectures.

Advanced Spectroscopic and Structural Analysis of 2 Phenylbenzofuran 3 Carbonitrile

Spectroscopic Probes for Electronic Structure Elucidation (Beyond routine characterization)

The electronic properties of 2-phenylbenzofuran-3-carbonitrile, which are dictated by the conjugated π-system extending over the benzofuran (B130515) core and the phenyl substituent, can be investigated using techniques such as ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, complemented by computational methods.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure. For related 2-phenylbenzofuran (B156813) derivatives, DFT calculations have been used to determine properties like ionization potential and electron affinity, which are crucial in understanding their reactivity and potential as antioxidant agents. researchgate.net Similar theoretical approaches for this compound would allow for the visualization of molecular orbitals and the prediction of electronic transition energies, providing a theoretical framework for interpreting experimental spectra.

Table 1: Predicted Electronic Absorption Data for this compound

Spectroscopic TechniquePredicted ObservationInfluencing Factors
UV-Vis Spectroscopy Multiple absorption bands in the UV region.The extended π-conjugation of the benzofuran and phenyl rings. The electron-withdrawing cyano group at the 3-position.
Fluorescence Spectroscopy Potential for fluorescence emission upon excitation.The rigidity of the fused ring system. The nature of the solvent and temperature.

Vibrational Spectroscopy for Molecular Conformation and Dynamics

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and skeletal structure. A detailed analysis of the vibrational modes of this compound can reveal information about its conformation and the dynamics of its constituent atoms.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The most prominent of these would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2220-2260 cm⁻¹. Other significant vibrations include the C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-O-C stretching of the furan (B31954) moiety.

A comprehensive understanding of the vibrational spectrum can be achieved by combining experimental data with theoretical calculations. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. This theoretical spectrum can then be compared with the experimental IR and Raman spectra to provide a complete assignment of the observed vibrational bands. Such an analysis has been successfully applied to other benzofuran-related structures.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching2220 - 2260
Aromatic C-H Stretching3000 - 3100
Aromatic C=C Stretching1450 - 1600
Benzofuran C-O-C Asymmetric Stretching1200 - 1250
Benzofuran C-O-C Symmetric Stretching1020 - 1070

High-Resolution NMR Spectroscopy for Complex Structural Features

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the molecule.

In the ¹H NMR spectrum, the protons of the phenyl and benzofuran rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the electronic effects of the nitrile group and the relative positions of the protons.

The ¹³C NMR spectrum would show distinct signals for each of the 15 carbon atoms in the molecule. The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of 115-120 ppm. The other carbon signals would be distributed according to their chemical environment, with the carbons of the phenyl and benzofuran rings appearing in the aromatic region.

Two-dimensional NMR techniques are invaluable for confirming the structure. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment would reveal the direct one-bond correlations between protons and their attached carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show longer-range (2-3 bond) correlations, which would be crucial for establishing the connectivity between the phenyl group, the benzofuran core, and the nitrile substituent.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)Notes
C≡N 115 - 120Characteristic nitrile carbon signal.
C2 150 - 160Carbon bearing the phenyl group.
C3 100 - 110Carbon bearing the nitrile group.
Benzofuran Carbons 110 - 155Aromatic carbons of the benzofuran ring.
Phenyl Carbons 125 - 135Aromatic carbons of the phenyl substituent.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals the nature of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound itself is not publicly available, the crystal structure of a larger molecule containing a 2-phenylbenzofuran-3-yl moiety has been reported. researchgate.net Analysis of this fragment can provide valuable insights into the likely molecular geometry of this compound. In this reported structure, the benzofuran ring system is essentially planar. The phenyl group at the 2-position is twisted relative to the benzofuran plane, a common feature in such biaryl systems, to minimize steric hindrance.

Table 4: Representative Bond Lengths and Angles from a 2-Phenylbenzofuran-3-yl Moiety

ParameterAtom 1Atom 2Value
Bond Length (Å) C2C3~1.37
Bond Length (Å) C3C(nitrile)~1.43
Bond Length (Å) C(nitrile)N~1.14
Bond Angle (°) C2-C3-C(nitrile)~122
Bond Angle (°) C3-C(nitrile)-N~178
Data derived from a related structure containing the 2-phenylbenzofuran-3-yl moiety and should be considered as an approximation.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

Currently, there is no information in the scientific literature regarding the synthesis or study of chiral derivatives of this compound. Therefore, the application of chiroptical spectroscopy to this specific compound is not yet relevant.

However, should chiral derivatives be synthesized in the future, for example, by introducing a chiral substituent on the phenyl ring or by creating atropisomers through restricted rotation around the C2-phenyl bond, chiroptical spectroscopy would be an essential tool for their characterization. CD spectroscopy would be used to determine the absolute configuration of the chiral centers or the axial chirality of the atropisomers. VCD, in conjunction with theoretical calculations, could provide detailed conformational information in solution. The study of chiral derivatives could open up new avenues for the application of this compound in areas such as asymmetric catalysis or materials science.

Theoretical and Computational Investigations of 2 Phenylbenzofuran 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the structure, electronics, and reactivity of molecules like 2-phenylbenzofuran-3-carbonitrile. nih.govresearchgate.net These methods allow for the detailed investigation of various molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-phenylbenzofuran (B156813) derivatives, a key structural feature is the dihedral angle between the benzofuran (B130515) and phenyl rings. physchemres.org

Computational studies on related 2-phenylbenzofuran structures have shown that the molecule generally adopts a pseudo-planar geometry. physchemres.org Conformational analysis, which explores the energy landscape as a function of bond rotations, reveals the energy barriers between different spatial arrangements. For instance, studies on similar compounds show that the global minimum energy conformer is often nearly planar, with rotational barriers of a few kcal/mol. nih.govresearchgate.net This planarity is a result of the stabilizing effects of π-electron delocalization across the entire molecular framework. nih.gov

Table 1: Calculated Geometrical Parameters for a Representative 2-Phenylbenzofuran Scaffold

Parameter Calculated Value (GGA-PBE/6-31G(d,p))
Dihedral Angle (Benzofuran-Phenyl) 0.27°

Note: Data is for the parent 2-phenylbenzofuran molecule and serves as a representative example. The presence of the carbonitrile group at the 3-position may induce minor changes.

The electronic properties of this compound are central to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this, as they represent the regions most likely to donate and accept electrons, respectively. physchemres.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. nih.govajchem-a.com

Calculations on similar 2-phenylbenzofuran derivatives show that the HOMO is typically delocalized over the entire π-system, including both the benzofuran and phenyl rings. nih.govresearchgate.net The LUMO is also generally delocalized across the molecule. nih.govresearchgate.net The presence of the electron-withdrawing carbonitrile group at the 3-position would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the nitrogen atom of the nitrile group would be expected to be a site of significant negative electrostatic potential.

Charge distribution analysis, using methods like Mulliken or Natural Population Analysis, assigns partial charges to each atom in the molecule, offering further insight into its reactivity. physchemres.orgresearchgate.net

Table 2: Calculated Electronic Properties for a Representative 2-Phenylbenzofuran Scaffold

Property Calculated Value
HOMO Energy -6.5743 eV (example value)
LUMO Energy -2.0928 eV (example value)
Energy Gap 4.4815 eV (example value)

Note: These values are illustrative and taken from a study on a related heterocyclic compound. ajchem-a.com Actual values for this compound would require specific calculations.

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). ajchem-a.com By calculating these properties and comparing them with experimental data, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its vibrational and electronic transitions. ajchem-a.com For instance, the calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule.

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. nih.govucsb.edu This parameter is particularly relevant in the context of antioxidant activity, where the breaking of an O-H or C-H bond is often a key step. nih.gov While this compound itself does not have the hydroxyl groups typically associated with antioxidant activity, computational studies on hydroxylated derivatives of 2-phenylbenzofuran have shown that BDE values are crucial for understanding their radical scavenging mechanisms. nih.govresearchgate.net

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov It is a measure of a molecule's basicity. For this compound, the nitrogen atom of the nitrile group would be the most likely site of protonation. Computational calculations can provide a quantitative measure of this property. nih.gov

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products. nih.govclockss.org

For any proposed reaction mechanism, computational methods can be used to locate the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. researchgate.net

For example, in the synthesis of 2-phenylbenzofurans from other precursors, computational studies can help to validate proposed intermediates and reaction pathways. clockss.org In studies of the antioxidant activity of related phenolic 2-phenylbenzofurans, transition state analysis has been used to compare the feasibility of different radical scavenging mechanisms, such as hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer-proton transfer (SET-PT). nih.govrsc.org Such analyses provide insights into the kinetics of these processes. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Quantum computational methods have been employed to understand the thermodynamics and kinetics of reactions involving 2-phenylbenzofuran derivatives. nih.govresearchgate.net Studies based on DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, have explored various reaction pathways. nih.govrsc.orgnih.gov

From a thermodynamic standpoint, three primary mechanisms are often considered for processes like free radical scavenging:

Hydrogen Atom Transfer (HAT) : This pathway involves the breaking of an O-H bond and is primarily governed by the homolytic Bond Dissociation Enthalpy (BDE). nih.gov In the gaseous phase, the antioxidant activity of many 2-phenylbenzofuran derivatives is controlled by the BDE. nih.govresearchgate.net

Single Electron Transfer-Proton Transfer (SET-PT) : This two-step mechanism begins with the loss of an electron to form a radical cation, followed by deprotonation. nih.gov The initial step is characterized by the Ionization Potential (IP). nih.gov

Sequential Proton Loss Electron Transfer (SPLET) : In this mechanism, the molecule first deprotonates to form an anion, which then transfers an electron. nih.govresearchgate.net This pathway is influenced by the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). nih.gov In solvent environments like water and methanol, the SPLET pathway is often favored for hydroxylated 2-phenylbenzofuran derivatives due to having the lowest proton affinity enthalpy. nih.govresearchgate.netrsc.orgnih.gov

Kinetic studies of the interaction between these compounds and radicals like DPPH indicate the involvement of intermediates and transition states, confirming the complexity of the reaction pathways. nih.govresearchgate.net

Thermodynamic Parameter Governing Mechanism Description
BDE (Bond Dissociation Enthalpy)HATEnthalpy change for homolytic cleavage of a bond.
IP (Ionization Potential)SET-PT (Step 1)Energy required to remove an electron from the molecule.
PDE (Proton Dissociation Enthalpy)SET-PT (Step 2)Enthalpy change for proton removal from the radical cation.
PA (Proton Affinity)SPLET (Step 1)Enthalpy change for the deprotonation of the parent molecule.
ETE (Electron Transfer Enthalpy)SPLET (Step 2)Enthalpy change associated with electron transfer from the anion.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment. nih.gov For 2-phenylbenzofuran derivatives, MD simulations have been used to understand how these molecules bind to biological targets by revealing their interaction energies and binding modes within active sites. nih.gov

The influence of solvents is a critical factor in chemical reactions and properties. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a common computational method used to estimate these solvent effects. nih.gov Studies on 2-phenylbenzofuran derivatives have shown that the preferred reaction mechanism can change depending on the solvent. For instance, while the HAT mechanism might be favored in the gas phase, the SPLET mechanism often becomes dominant in polar solvents like water, methanol, and acetone. nih.govresearchgate.netnih.gov This is because the solvent can stabilize the charged intermediates formed during the SPLET pathway. nih.gov

Structure-Property Relationships (Excluding biological activity-related relationships)

The relationship between the molecular structure of 2-phenylbenzofuran derivatives and their physicochemical properties is a key area of computational investigation. By systematically modifying the structure, such as by adding different substituent groups, it is possible to tune the molecule's properties for specific applications.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules with donor-π-acceptor motifs are promising candidates for NLO materials. nih.gov Computational studies using DFT have been performed to evaluate the NLO response of 2-phenylbenzofuran derivatives. researchgate.net

The key parameter for assessing NLO activity is the first-order hyperpolarizability (β). Calculations have shown that 2-phenylbenzofuran derivatives can possess significant NLO properties. researchgate.net For a series of derivatives, the calculated first-order hyperpolarizability values were found to be in a range that indicates a remarkable NLO response. researchgate.net This suggests their potential for use in developing new NLO materials.

Derivative Type First-Order Hyperpolarizability (β) Range (x 10⁻³⁰ esu) NLO Potential
2-Phenylbenzofuran Derivatives4.00 – 43.57Remarkable

Data sourced from DFT calculations at the GGA-PBE/6-31G(d,p) level of theory. researchgate.net

The electronic properties of this compound and its analogs can be effectively modulated by altering their chemical structure. rsc.org Key electronic descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Structural modifications, such as the addition of electron-donating or electron-withdrawing groups to the phenyl or benzofuran rings, can significantly alter these electronic properties. For example, the introduction of certain substituents can raise or lower the HOMO and LUMO energy levels, thereby narrowing the energy gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These relationships are vital for designing molecules with specific electronic characteristics for applications in materials science. rsc.org

Predictive Modeling of Chemical Behavior and Reaction Outcomes

Predictive modeling, which often utilizes Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, aims to forecast the behavior and properties of chemical compounds based on their molecular structure. nih.gov For 2-phenylbenzofuran derivatives, computational methods serve as a predictive tool for chemical behavior.

By calculating global reactivity descriptors derived from DFT, such as global hardness, electronegativity, and electrophilicity index, researchers can predict the reactivity of different derivatives. researchgate.netresearchgate.net For instance, the molecular electrostatic potential (MEP) surface can be calculated to indicate the likely sites for nucleophilic and electrophilic attack, thereby predicting how the molecule will interact with other reagents. researchgate.net Natural Bond Orbital (NBO) analysis is another tool used to study hyperconjugative interactions and charge delocalization, which are fundamental to understanding reaction mechanisms and stability. researchgate.net These computational models allow for the in silico screening of novel derivatives to identify promising candidates for specific applications before undertaking potentially costly and time-consuming laboratory synthesis.

Applications of 2 Phenylbenzofuran 3 Carbonitrile in Advanced Materials and Chemical Synthesis

As Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the nitrile group and the oxygen atom of the furan (B31954) ring in 2-phenylbenzofuran-3-carbonitrile make it a potential bidentate ligand for coordinating with metal ions. While direct studies on this compound as a ligand are not extensively documented, the broader class of benzofuran (B130515) derivatives and nitrogen-containing heterocyclic compounds has been widely investigated in coordination chemistry and catalysis.

The coordination of such ligands to transition metals can lead to the formation of complexes with interesting catalytic properties. For instance, copper(II) complexes with N-donor ligands have been shown to be effective catalysts in oxidation reactions. nih.govmdpi.com The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the resulting complex. The bulky nature of the this compound ligand could influence the coordination geometry around the metal center, potentially leading to unique catalytic selectivities.

Table 1: Examples of Metal Complexes with N-Donor Ligands and Their Catalytic Applications

Ligand TypeMetal IonCatalytic Application
DipinodiazafluoreneCopper(II)Oxidation of alkanes and alcohols
Bis(imino)-acenaphthenes (BIANs)Copper(II)Oxidation of isopropylbenzene

Building Blocks for Supramolecular Assemblies and Functional Polymers

The rigid, planar structure of the benzofuran core, combined with the reactive nitrile group and the potential for functionalization on the phenyl ring, makes this compound an attractive building block for the construction of supramolecular assemblies and functional polymers.

Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. The aromatic rings of this compound can participate in π-π stacking interactions, a key driving force in the formation of such assemblies. The nitrile group can also engage in dipole-dipole interactions and potentially hydrogen bonding if suitable donor groups are present in the system.

In the realm of functional polymers, derivatives of this compound can be incorporated into polymer chains to impart specific properties. For example, polymers containing benzofuran moieties have been investigated for their potential use as stabilizers for other organic materials against thermal, oxidative, or actinic degradation. google.com The incorporation of the this compound unit could enhance the thermal stability and mechanical properties of polymers.

Precursors for Polycyclic Aromatic Compounds and Fused Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. researchgate.net The benzofuran nucleus of this compound serves as a ready-made building block for the synthesis of more complex, fused heterocyclic systems. The nitrile group offers a versatile handle for further chemical transformations, allowing for the construction of additional rings onto the benzofuran core.

The synthesis of benzo-fused heterocycles is of significant interest due to their prevalence in naturally occurring compounds with potential pharmaceutical applications. core.ac.uk For example, benzofuran-derived azadienes have been utilized as synthons for the creation of benzofuran-fused heterocycles through various cycloaddition reactions. researchgate.net The this compound scaffold can be envisioned as a precursor to a wide array of polycyclic structures with tailored electronic and photophysical properties. For instance, reactions targeting the nitrile group could lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings, resulting in novel polycyclic aromatic systems.

Utilization in Organic Electronic Devices and Photonics

The extended π-conjugated system of this compound suggests its potential for applications in organic electronic devices and photonics. Benzofuran derivatives, particularly those with thiophene (B33073) substitutions, have been utilized in the construction of organic field-effect transistors (OFETs) and other photoelectronic devices. nih.gov

The electronic properties of this compound can be tuned by introducing various substituents on the phenyl ring or the benzofuran core. This modularity allows for the design of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport in organic electronic devices. The nitrile group, being an electron-withdrawing group, can influence the electron affinity of the molecule, which is a critical parameter for n-type organic semiconductors.

Role as a Synthetic Intermediate for Complex Chemical Structures

Beyond its direct applications, this compound is a valuable synthetic intermediate for accessing more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a variety of other functional groups, opening up a plethora of synthetic possibilities.

For example, the synthesis of 2-(4-hydroxyphenyl)benzofurans has been described, which are precursors to beta-amyloid aggregation inhibitors. nih.gov This highlights the importance of the benzofuran scaffold in medicinal chemistry. The this compound framework can serve as a starting point for the synthesis of a diverse range of biologically active molecules and natural products. clockss.org The ability to functionalize both the phenyl ring and the benzofuran core, in addition to the reactivity of the nitrile group, provides chemists with a powerful tool for the construction of intricate and functionally rich molecules.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the development of greener synthetic methods for producing 2-phenylbenzofuran-3-carbonitrile and its derivatives. Traditional syntheses often rely on harsh reagents and generate significant waste. Modern approaches are focusing on minimizing environmental impact through several key strategies.

One promising avenue is the use of catalyst-free reactions. For instance, the one-pot synthesis of related thiazole (B1198619) derivatives has been achieved without any catalyst, showcasing the potential for simplified and more environmentally friendly processes. mdpi.com Additionally, gas-solid catalytic routes are being explored for the synthesis of the broader benzofuran (B130515) framework, which could offer a continuous and efficient production method with reduced waste. bohrium.com The use of sustainable solvents and reagents, such as moving from petrochemical-based starting materials to biomass-derived alternatives, is another critical area of research. researchgate.net The development of methods that proceed under milder conditions, such as visible-light-mediated catalysis, also contributes to the green chemistry profile of benzofuran synthesis. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The quest for more efficient and selective methods to synthesize the 2-phenylbenzofuran (B156813) core is leading to the exploration of novel reaction pathways and innovative catalytic systems. Researchers are moving beyond traditional acid- and base-catalyzed cyclizations to harness the power of transition metal catalysis.

Palladium and copper-based catalysts have shown considerable utility in constructing the benzofuran skeleton through reactions like Sonogashira coupling followed by intramolecular cyclization. nih.gov Bimetallic systems, such as gold-silver catalysts, are also being employed to activate carbophilic (π) acidity and facilitate unique transformations. nih.gov Lewis acids, like boron trifluoride diethyl etherate, can promote domino reactions that lead to highly substituted benzofurans in excellent yields. nih.gov Furthermore, Brønsted acids are being used to catalyze cyclizations of o-alkynylphenols. nih.gov The development of heterogeneous catalysts is also a key focus, as they offer the advantage of easy separation and recyclability, aligning with the principles of sustainable chemistry. researchgate.net

Advanced Computational Design and Rational Synthesis of Tailored Derivatives

The synergy between computational chemistry and synthetic organic chemistry is paving the way for the rational design of this compound derivatives with specific, tailored properties. Quantum computational approaches, such as Density Functional Theory (DFT), are being used to understand the structure-activity relationships of these compounds. rsc.org

By calculating properties like bond dissociation enthalpy, researchers can predict the antioxidant potential of different derivatives, guiding the synthesis of more potent free-radical scavengers. rsc.org Molecular docking studies are instrumental in designing derivatives that can act as inhibitors for specific biological targets, such as enzymes implicated in cancer. nih.gov This computational pre-screening allows chemists to prioritize the synthesis of compounds with the highest likelihood of desired biological activity, saving time and resources. The insights gained from these computational models enable a more targeted and efficient approach to creating novel molecules with enhanced functionalities.

Integration into Multicomponent Reactions and Automated Synthesis Platforms

To streamline the synthesis of complex molecules derived from this compound, researchers are increasingly turning to multicomponent reactions (MCRs) and automated synthesis platforms. MCRs offer a highly efficient route to molecular complexity by combining three or more reactants in a single step, which aligns with the principles of pot, atom, and step economy. researchgate.net The development of MCRs for the synthesis of substituted benzofurans would represent a significant advancement in the field. researchgate.net

Automated synthesis platforms, coupled with high-throughput screening, can rapidly generate and evaluate libraries of this compound derivatives. This technology accelerates the discovery of compounds with desirable properties by systematically varying substituents on the core scaffold. The integration of MCRs with automated systems has the potential to dramatically increase the efficiency and throughput of drug discovery and materials development programs centered on this chemical framework.

Investigation of Material Science Applications Beyond Current Scope

While the biological activities of 2-phenylbenzofuran derivatives have been a primary focus, their unique photophysical and electronic properties suggest significant potential in material science. The benzofuran scaffold is a component of molecules used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Future research will likely explore the incorporation of the this compound motif into novel organic materials. The nitrile group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the molecule, making these compounds interesting candidates for n-type organic semiconductors. Furthermore, the inherent fluorescence of many benzofuran derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The ability to tune the electronic and optical properties through synthetic modification of the this compound core opens up a vast design space for new functional materials.

Q & A

Q. What are the common synthetic routes for preparing 2-Phenylbenzofuran-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization steps. A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a validated strategy for benzofuran derivatives . For example, intermediates like benzofuran-2-carboxylic acid (mp 192–196°C, CAS 496-41-3) can be functionalized via nitrile group introduction using Knoevenagel condensation or nucleophilic substitution . Optimization includes adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature. Monitoring via TLC or HPLC ensures intermediate purity (>95% by HPLC), critical for yield improvement .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Software like ORTEP-3 enables visualization of bond angles (e.g., C–O–C ~121.8°) and torsion angles (e.g., −175.5° for phenyl-furan dihedral angles) . Complementary techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., nitrile carbon at ~115 ppm) and IR (C≡N stretch ~2200 cm1^{-1}) .

Q. What spectroscopic methods are essential for characterizing intermediates in the synthesis of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C15_{15}H9_{9}NO2_{2}: calc. 236.0706, obs. 236.0710). 19F^{19}\text{F} NMR is critical if fluorinated precursors (e.g., 4-fluorophenylboronic acid, CAS 848779-87-3) are used . UV-Vis can track conjugation effects (λmax_{\text{max}} ~270 nm for benzofuran core) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) calculates HOMO/LUMO energies, revealing charge distribution and reactivity. For example, the nitrile group’s electron-withdrawing effect lowers LUMO by ~1.5 eV, enhancing electrophilicity . Basis sets like 6-311++G(d,p) and solvent models (e.g., PCM) improve accuracy .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Systematic analysis of variables (e.g., catalyst loading, purity of boronic acid precursors >97% ) is key. Conflicting data may arise from unoptimized workup (e.g., column chromatography vs. crystallization). Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, while isotopic labeling (e.g., 15N^{15}\text{N}-nitrile) traces side reactions .

Q. How can the mechanism of nitrile group introduction in benzofuran systems be elucidated?

Mechanistic studies employ trapping experiments (e.g., TEMPO for radical pathways) and intermediate isolation (e.g., iminoxyl radicals). Computational transition-state modeling (DFT) identifies energy barriers, while 13C^{13}\text{C} kinetic isotope effects validate nucleophilic vs. electrophilic pathways .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Disorder in the phenyl ring (e.g., C–C bond angles deviating by ±5°) requires high-resolution data (θ > 25°). Twinning or pseudo-symmetry is mitigated using SHELXL refinement with restraints on thermal parameters .

Q. How can AI-driven retrosynthetic tools improve the synthesis planning of this compound analogs?

Platforms like Pistachio or Reaxys propose routes via fragment coupling (e.g., Suzuki-Miyaura for phenyl addition) or heterocycle formation. For example, AI might prioritize spirocyclic intermediates (e.g., spiro[benzo[b]thiophene-6,2'-benzofuran]) for diversification .

Q. What methodologies assess the biological activity of this compound derivatives?

In vitro assays (e.g., enzyme inhibition IC50_{50}) use purified targets (e.g., kinases). Structure-activity relationships (SAR) correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with potency. ADMET predictions (e.g., CYP450 metabolism) guide lead optimization .

Q. How are air-sensitive intermediates handled during the synthesis of this compound?

Schlenk techniques or gloveboxes (O2_2 < 1 ppm) protect reactive species (e.g., Grignard reagents). Storage under argon at −20°C prevents degradation, as seen in boronic acid precursors (CAS 190661-29-1) .

Methodological Tables

Table 1. Key spectroscopic data for this compound

TechniqueKey Signals
1H^{1}\text{H} NMR8.21 ppm (d, J=8.5 Hz, H-4), 7.65–7.43 ppm (m, phenyl)
13C^{13}\text{C} NMR158.2 ppm (C-3), 115.0 ppm (C≡N)
IR2210 cm1^{-1} (C≡N), 1605 cm1^{-1} (C=O)

Table 2. DFT-calculated electronic properties

ParameterValue (eV)
HOMO−6.2
LUMO−2.7
Band gap3.5

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